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Compound of Interest

Compound Name: 2-Bromo-6-(bromomethyl)pyridine

Cat. No.: B1282057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for 2-Bromo-6-(bromomethyl)pyridine, a key heterocyclic building

block in medicinal chemistry and materials science. Due to the limited availability of direct

experimental data for 2-Bromo-6-(bromomethyl)pyridine, this document leverages detailed

spectroscopic information from its close structural analogs, 2-bromo-6-(hydroxymethyl)pyridine

and 2-bromo-6-(chloromethyl)pyridine, as reported in peer-reviewed literature. This approach

provides a robust framework for the characterization and utilization of the target compound.

Spectroscopic Data
While specific experimental spectra for 2-Bromo-6-(bromomethyl)pyridine are not readily

available in the public domain, the following tables present a compilation of predicted and

analogous experimental data to guide researchers in its identification and characterization. The

primary reference for analogous compounds is the work of Abou-Hassan et al. (2018), which

details the synthesis and characterization of 2-bromo-6-(hydroxymethyl)pyridine and 2-bromo-

6-(chloromethyl)pyridine[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

2-Bromo-6-

(bromomethyl)pyridine

(Predicted)

CDCl₃
~4.5 (s, 2H, -CH₂Br), ~7.4-7.8

(m, 3H, Pyridine-H)

2-Bromo-6-

(hydroxymethyl)pyridine

(Experimental)[1]

CDCl₃

4.76 (s, 2H, -CH₂OH), 7.30 (d,

1H, Pyridine-H), 7.40 (d, 1H,

Pyridine-H), 7.56 (t, 1H,

Pyridine-H)

2-Bromo-6-

(chloromethyl)pyridine

(Experimental)[1]

CDCl₃

4.65 (s, 2H, -CH₂Cl), 7.35 (d,

1H, Pyridine-H), 7.45 (d, 1H,

Pyridine-H), 7.65 (t, 1H,

Pyridine-H)

2,6-Bis(bromomethyl)pyridine

(Experimental)[2]
CDCl₃

4.53 (s, 4H, -CH₂Br), 7.36-7.38

(d, J=8.0 Hz, 2H, Pyridine-H),

7.68-7.71 (dd, J=7.5, 8.0 Hz,

1H, Pyridine-H)

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

2-Bromo-6-

(bromomethyl)pyridine

(Predicted)

CDCl₃

~33 (-CH₂Br), ~122, ~128,

~139 (Pyridine-C), ~158 (C-

Br), ~160 (C-CH₂Br)

2-Bromo-6-

(hydroxymethyl)pyridine

(Experimental)[1]

CDCl₃

63.5 (-CH₂OH), 120.2, 126.8,

138.9 (Pyridine-C), 141.8 (C-

Br), 161.2 (C-CH₂OH)

2-Bromo-6-

(chloromethyl)pyridine

(Experimental)[1]

CDCl₃

45.0 (-CH₂Cl), 121.5, 127.5,

139.2 (Pyridine-C), 142.1 (C-

Br), 157.9 (C-CH₂Cl)

2,6-Bis(bromomethyl)pyridine

(Experimental)[2]
CDCl₃

33.8 (-CH₂Br), 123.1, 138.4

(Pyridine-C), 157.0 (C-CH₂Br)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.mdpi.com/2311-5629/7/3/54
https://www.mdpi.com/2311-5629/7/3/54
https://www.chemicalbook.com/synthesis/2-6-bis-bromomethyl-pyridine.htm
https://www.mdpi.com/2311-5629/7/3/54
https://www.mdpi.com/2311-5629/7/3/54
https://www.chemicalbook.com/synthesis/2-6-bis-bromomethyl-pyridine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data

Compound Ionization Method [M+H]⁺ (Calculated) [M+H]⁺ (Found)

2-Bromo-6-

(bromomethyl)pyridine
ESI-TOF 250.8969 Not available

2,6-

Bis(bromomethyl)pyrid

ine[2]

LC-TOF 263.9024 263.9019

Infrared (IR) Spectroscopy
Table 4: Key Infrared Absorption Bands

Compound Sample Phase
Key Absorption Bands
(cm⁻¹)

2-Bromo-6-

(bromomethyl)pyridine

(Predicted)

Solid/Liquid

~3050 (Ar C-H stretch), ~1580,

~1550, ~1450 (Pyridine ring

stretch), ~1200 (C-Br stretch),

~780 (Ar C-H bend)

2-Bromo-6-

(hydroxymethyl)pyridine

(Experimental)[1]

Solid

3290 (O-H stretch), 3055 (Ar

C-H stretch), 1582, 1555, 1452

(Pyridine ring stretch), 1010

(C-O stretch), 785 (Ar C-H

bend)

2-Bromo-6-

(chloromethyl)pyridine

(Experimental)[1]

Solid

3060 (Ar C-H stretch), 1580,

1558, 1450 (Pyridine ring

stretch), 1250 (CH₂-Cl wag),

790 (Ar C-H bend), 690 (C-Cl

stretch)

Experimental Protocols
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The synthesis of 2-Bromo-6-(bromomethyl)pyridine can be achieved from commercially

available 2-bromo-6-methylpyridine via a radical bromination reaction. A more controlled and

higher-yielding approach involves the conversion of 2-bromo-6-(hydroxymethyl)pyridine. Below

are detailed protocols for the synthesis of the key precursor and its subsequent conversion,

adapted from established literature procedures[1][3].

Synthesis of 2-Bromo-6-(hydroxymethyl)pyridine[1]
This procedure is adapted from the work of Abou-Hassan et al. (2018).

Reaction Setup: A solution of 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) is

cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

Grignard Formation: Isopropylmagnesium chloride lithium chloride complex (Turbo Grignard

reagent) is added dropwise to the solution, and the reaction mixture is stirred at 0 °C. The

progress of the mono-Grignard formation can be monitored by GC-MS.

Formylation: Paraformaldehyde is added to the reaction mixture, which is then allowed to

warm to room temperature and stirred overnight.

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The aqueous layer is extracted with ethyl acetate.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The crude product is purified by column

chromatography on silica gel to yield pure 2-bromo-6-(hydroxymethyl)pyridine.

Synthesis of 2-Bromo-6-(bromomethyl)pyridine
This proposed synthesis is an adaptation of the chlorination procedure described by Abou-

Hassan et al. (2018)[1], substituting the chlorinating agent with a suitable brominating agent.

Reaction Setup: To a solution of 2-bromo-6-(hydroxymethyl)pyridine in an anhydrous solvent

such as dichloromethane or diethyl ether, a brominating agent like phosphorus tribromide

(PBr₃) or thionyl bromide (SOBr₂) is added dropwise at 0 °C under an inert atmosphere.

Reaction: The reaction mixture is stirred at 0 °C and gradually allowed to warm to room

temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or GC-
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MS.

Work-up: The reaction is carefully quenched by pouring it onto ice-water. The organic layer is

separated, and the aqueous layer is extracted with the same organic solvent.

Purification: The combined organic layers are washed with a saturated sodium bicarbonate

solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed in

vacuo to yield the crude 2-Bromo-6-(bromomethyl)pyridine, which can be further purified

by column chromatography if necessary.

Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-Bromo-6-(bromomethyl)pyridine
from 2,6-dibromopyridine.

Synthetic Pathway to 2-Bromo-6-(bromomethyl)pyridine

2,6-Dibromopyridine

2-Bromo-6-(hydroxymethyl)pyridine

1. i-PrMgCl·LiCl
2. Paraformaldehyde

2-Bromo-6-(bromomethyl)pyridine

PBr₃ or SOBr₂

Click to download full resolution via product page

Caption: Synthesis of 2-Bromo-6-(bromomethyl)pyridine.

Spectroscopic Analysis Workflow
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The logical workflow for the characterization of a synthesized chemical compound is depicted

below.

General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Characterization

Data Interpretation

Synthesized Compound

NMR (¹H, ¹³C) Mass Spectrometry IR Spectroscopy

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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